2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features both quinoline and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.
Coupling of Quinoline and Thiazole Rings: The quinoline and thiazole rings are then coupled through a sulfanyl linkage, often using thiourea as a sulfur source.
Formation of Propanamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior. For example, it could inhibit enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-quinolin-2-ylsulfanyl-N-(1,3-benzothiazol-2-yl)propanamide
- 2-quinolin-2-ylsulfanyl-N-(1,3-oxazol-2-yl)propanamide
- 2-quinolin-2-ylsulfanyl-N-(1,3-imidazol-2-yl)propanamide
Uniqueness
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of quinoline and thiazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10(14(19)18-15-16-8-9-20-15)21-13-7-6-11-4-2-3-5-12(11)17-13/h2-10H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPFJYPUNYKBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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